molecular formula C10H15Cl2N B1426020 2-(3-Chlorophenyl)-2-methylpropylamine HCl CAS No. 1352318-53-6

2-(3-Chlorophenyl)-2-methylpropylamine HCl

Cat. No.: B1426020
CAS No.: 1352318-53-6
M. Wt: 220.14 g/mol
InChI Key: NIQONYOEFCGXGC-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2-methylpropylamine HCl is an organic compound that belongs to the class of amines It is characterized by the presence of a 3-chlorophenyl group attached to a 2-methylpropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-methylpropylamine HCl typically involves the reaction of 3-chlorobenzyl chloride with 2-methylpropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2-methylpropylamine HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Secondary amines, tertiary amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(3-Chlorophenyl)-2-methylpropylamine HCl has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving neurotransmitter analogs and receptor binding assays.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-methylpropylamine HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-methylpropylamine hydrochloride
  • 2-(3-Bromophenyl)-2-methylpropylamine hydrochloride
  • 2-(3-Fluorophenyl)-2-methylpropylamine hydrochloride

Uniqueness

2-(3-Chlorophenyl)-2-methylpropylamine HCl is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. Compared to its analogs with different halogen substitutions, the 3-chlorophenyl group may influence the compound’s reactivity, binding affinity, and overall pharmacological profile.

Properties

IUPAC Name

2-(3-chlorophenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-10(2,7-12)8-4-3-5-9(11)6-8;/h3-6H,7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQONYOEFCGXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC(=CC=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-53-6
Record name Benzeneethanamine, 3-chloro-β,β-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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